

Application of 4-Methylthiazole-2-carboxylic Acid in the Development of Antimicrobial Agents

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carboxylic acid

Cat. No.: B081987

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Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. **4-Methylthiazole-2-carboxylic acid** has emerged as a promising scaffold in medicinal chemistry for the design and synthesis of new antimicrobial compounds. Its derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. This document provides a comprehensive overview of the application of **4-methylthiazole-2-carboxylic acid** in antimicrobial drug discovery, including detailed application notes, experimental protocols, and a summary of antimicrobial activity data. The thiazole nucleus is a key structural component in many biologically active compounds, including the antibiotic penicillin, which underscores its potential in the development of new anti-infective agents.^{[1][2]}

Application Notes

Derivatives of **4-methylthiazole-2-carboxylic acid**, particularly amides and esters, have been the focus of numerous studies for their antimicrobial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action for many of these derivatives is attributed to the inhibition of essential bacterial enzymes, most notably DNA gyrase and topoisomerase IV.^{[1][3][4]} These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. Some thiazole derivatives have also been found to

inhibit β -ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[5]

The general structure of these antimicrobial agents consists of the **4-methylthiazole-2-carboxylic acid** core linked to various substituted aromatic or heterocyclic moieties through an amide or other linker. The nature of these substituents plays a crucial role in determining the antimicrobial potency and spectrum of activity. Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can enhance the binding affinity of these compounds to their target enzymes, thereby increasing their inhibitory activity.[1]

Quantitative Data on Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various **4-methylthiazole-2-carboxylic acid** derivatives against a range of microbial strains. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.

Table 1: Antibacterial Activity of 4-Methylthiazole Derivatives (MIC in $\mu\text{g/mL}$)

Compound ID	Derivative Type	S. aureus	B. subtilis	E. coli	P. aeruginosa	Reference
3a	Amide	>500	>500	>500	>500	[1]
3b	Amide	250	250	500	500	[1]
3f	Amide	125	125	250	250	[1]
4f	(Benz)azole	-	-	< 0.97	-	[6]
4i	(Benz)azole	-	-	< 0.97	-	[6]
Compound 29	Tetrahydro benzo[d]thiazole	8 (MRSA)	-	-	-	[3][4]
Compound 12	1,3-Thiazole	-	-	-	-	[7]
Compound 13	Benzo[d]thiazole	125	-	125	-	[7]
Compound 14	Benzo[d]thiazole	125	-	125	-	[7]
Compound 15	Benzo[d]thiazole	125	-	125	-	[7]

Table 2: Antifungal Activity of 4-Methylthiazole Derivatives (MIC in µg/mL)

Compound ID	Derivative Type	C. albicans	A. niger	Reference
3a	Amide	>500	-	[1]
3b	Amide	500	-	[1]
3f	Amide	250	-	[1]
Compound 12	1,3-Thiazole	150	150	[7]
Compound 13	Benzo[d]thiazole	125	125	[7]
Compound 14	Benzo[d]thiazole	125	125	[7]
Compound 15	Benzo[d]thiazole	125	125	[7]

Experimental Protocols

Protocol 1: General Synthesis of 4-Methylthiazole-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of **4-methylthiazole-2-carboxylic acid**.

Materials:

- **4-Methylthiazole-2-carboxylic acid**
- Thionyl chloride (SOCl₂) or other chlorinating agent
- Appropriate primary or secondary amine
- Triethylamine (TEA) or other suitable base
- Anhydrous tetrahydrofuran (THF) or other suitable solvent
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- **Acid Chloride Formation:** To a solution of **4-methylthiazole-2-carboxylic acid** in a suitable anhydrous solvent (e.g., THF), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-methylthiazole-2-carbonyl chloride.
- **Amide Coupling:** Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF). In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction mixture to stir at room temperature for several hours.
- **Work-up and Purification:** After the reaction is complete, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-methylthiazole-2-carboxamide derivative.
- **Characterization:** Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry.^[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Synthesized 4-methylthiazole derivatives
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Spectrophotometer or microplate reader

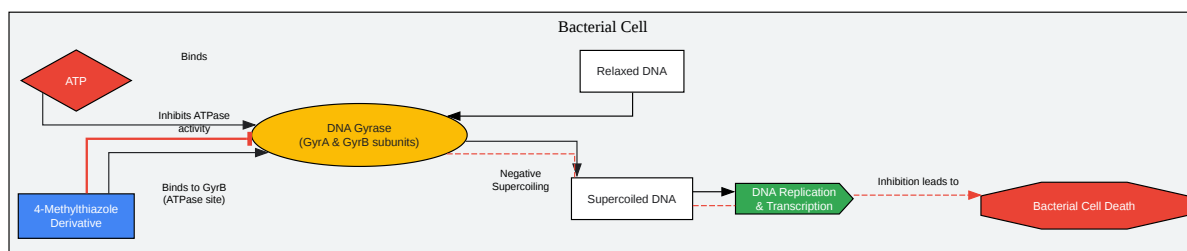
Procedure:

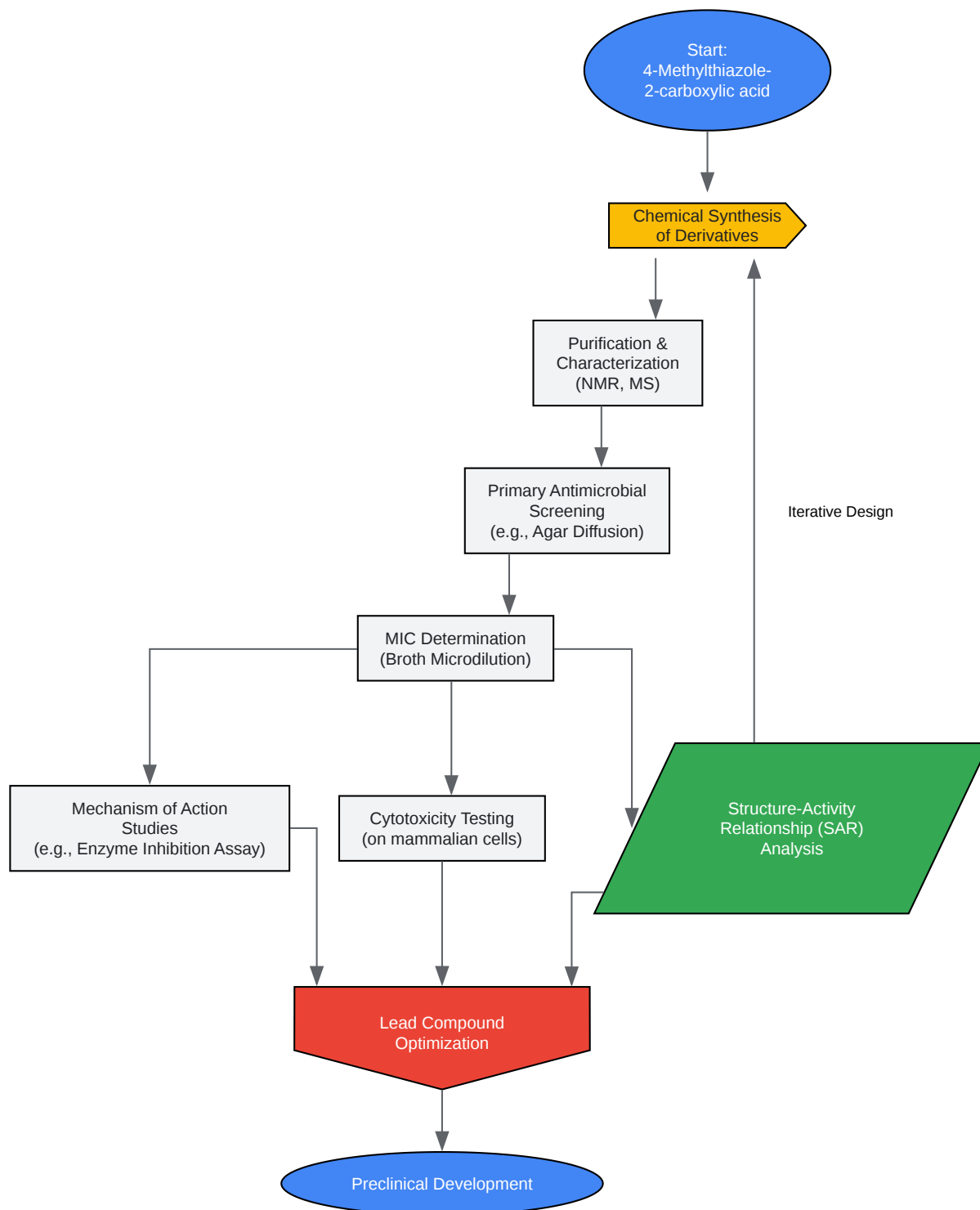
- **Preparation of Inoculum:** Grow the microbial culture overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Preparation of Compound Dilutions:** Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
- **Determination of MIC:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

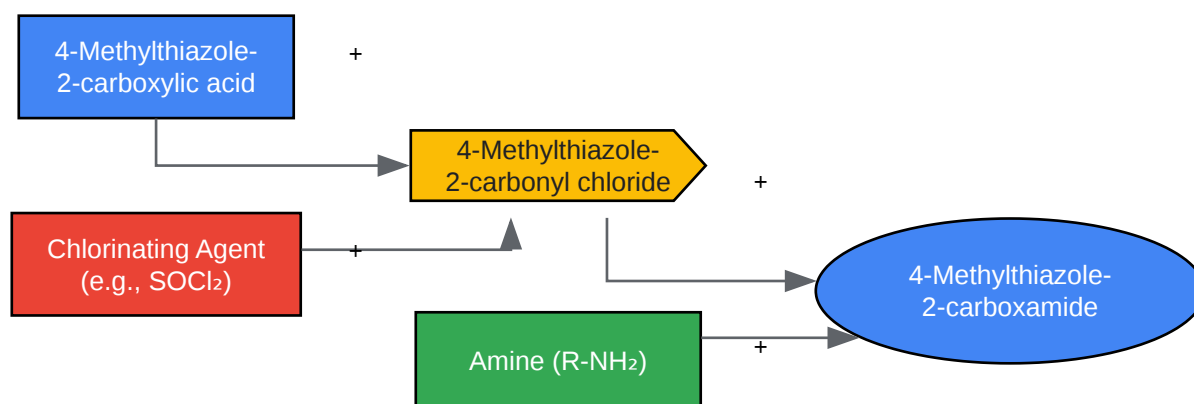
Visualizations

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

The following diagram illustrates the proposed mechanism of action of 4-methylthiazole derivatives targeting bacterial DNA gyrase.







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